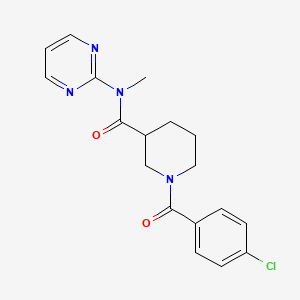![molecular formula C24H26N4O3 B6974457 N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide](/img/structure/B6974457.png)
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide is a complex organic compound that features a quinoline moiety and an oxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Oxamide Group: The oxamide group can be introduced by reacting the quinoline derivative with oxalyl chloride to form an intermediate, which is then reacted with 4-pentylaniline to yield the final product.
Industrial Production Methods
Industrial production of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its anticancer properties, as quinoline derivatives are known to exhibit cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can bind to metal ions, forming complexes that disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide can be compared with other quinoline derivatives such as:
Quinoline-2-carboxamide: Similar in structure but lacks the oxamide group, resulting in different chemical properties and biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties but does not possess the same structural complexity as N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide.
Chloroquine: An antimalarial drug with a quinoline core, but with different substituents that confer distinct pharmacological effects.
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide is unique due to its combination of the quinoline and oxamide groups, which contribute to its diverse range of applications and potential biological activities.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-3-4-7-17-11-13-19(14-12-17)27-24(31)23(30)26-16-21(29)28-20-10-5-8-18-9-6-15-25-22(18)20/h5-6,8-15H,2-4,7,16H2,1H3,(H,26,30)(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHSRTFJUASPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[2-(4-Methylanilino)-2-oxoacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974374.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
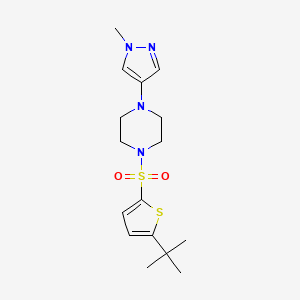
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(oxolan-2-yl)piperidine-1-carboxamide](/img/structure/B6974397.png)
![[4-(1H-imidazol-5-yl)phenyl]methyl 1-acetylpiperidine-4-carboxylate](/img/structure/B6974409.png)
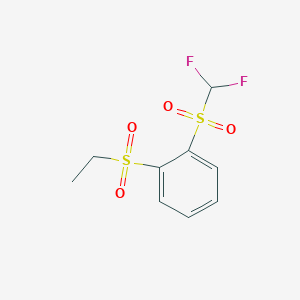
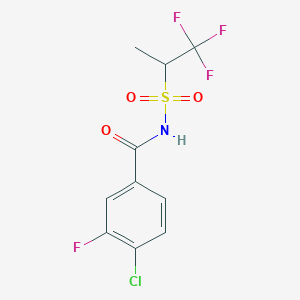
![[4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)
![N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6974440.png)
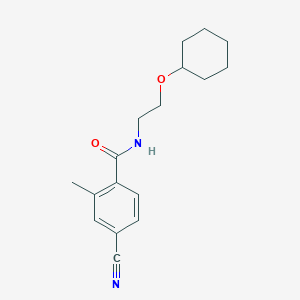
![3-amino-N-[1-(2,4-dichlorophenyl)ethyl]-N,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6974464.png)
